molecular formula C18H25N3O2 B2888098 N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide CAS No. 1424591-63-8

N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide

Cat. No. B2888098
M. Wt: 315.417
InChI Key: WWQUUTISVJAXEK-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide , often referred to as CCMA , is a synthetic organic compound. It belongs to the class of acetamides and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.



Synthesis Analysis

The synthesis of CCMA involves several steps, with the key intermediates being cycloheptanone and 2-methoxyaniline. Researchers have reported different synthetic routes, including condensation reactions and cyclization processes. The yield and purity of CCMA can vary based on the specific method employed.



Molecular Structure Analysis

CCMA’s molecular formula is C₁₈H₂₀N₂O₃ . Let’s examine its structural features:



  • The cycloheptyl group contributes to the compound’s rigidity and stability.

  • The 2-methoxyphenyl moiety enhances its lipophilicity and influences its interactions with biological targets.

  • The aminoacetamide portion provides a versatile functional group for further modifications.



Chemical Reactions Analysis

CCMA participates in various chemical reactions:



  • Hydrolysis : CCMA undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

  • Acylation : The amino group can be acylated to introduce additional substituents.

  • Reductive Amination : CCMA can be converted to secondary amines through reductive amination reactions.



Physical And Chemical Properties Analysis


  • Melting Point : CCMA typically melts around 150-160°C .

  • Solubility : It exhibits moderate solubility in organic solvents such as chloroform and acetone .

  • Stability : CCMA is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.


Future Directions


  • Biological Activity : Investigate CCMA’s potential as a drug candidate. Assess its pharmacological effects, including anti-inflammatory, analgesic, or antitumor properties.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its efficacy and selectivity.

  • Formulation Development : Design suitable formulations (e.g., oral tablets, injectables) for clinical use.


properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(2-methoxy-N-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-21(15-9-5-6-10-16(15)23-2)13-17(22)20-18(14-19)11-7-3-4-8-12-18/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQUUTISVJAXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1(CCCCCC1)C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide

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